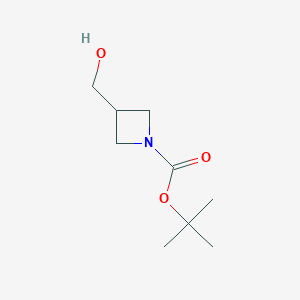
Tert-Butyl-3-(Hydroxymethyl)azetidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is a compound that has been the subject of various synthetic studies due to its potential as a building block in organic synthesis. The compound is related to azetidines, which are four-membered nitrogen-containing rings that have garnered interest for their presence in biologically active molecules and their utility in synthetic chemistry .
Synthesis Analysis
The synthesis of related azetidine compounds has been explored through different methods. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been shown to lead to the stereospecific formation of 2-(hydroxymethyl)azetidines under certain reaction conditions . Additionally, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is structurally related to tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, has been achieved through scalable synthetic routes, indicating the potential for large-scale production of such compounds . Moreover, the preparation of 1-t-butyl-3-aminomethyl- and 1-t-butyl-2-aminomethylazetidine has been accomplished through ammonolysis and reduction reactions, further demonstrating the synthetic versatility of azetidine derivatives .
Molecular Structure Analysis
The molecular structure of azetidine derivatives has been characterized using various analytical techniques. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction analysis, which revealed details about the bicyclic structure of the compound . Similarly, the structures of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine and its derivative, an investigative anticancer agent, were elucidated by single crystal X-ray diffraction, providing insights into the changes in the azetidine ring upon chemical transformation .
Chemical Reactions Analysis
Azetidine derivatives participate in various chemical reactions that can be utilized for further functionalization. For instance, silylmethyl-substituted aziridine and azetidine have been used as masked 1,3- and 1,4-dipoles in formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . The deamination of 1-t-butyl-3-amino- and 1-t-butyl-3-aminomethylazetidine has been shown to yield the corresponding alcohols, demonstrating the reactivity of the azetidine ring towards nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The crystal density and ring puckering of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine were found to change significantly upon conversion to its dinitro derivative, indicating that structural modifications can have a profound impact on the physical properties of these compounds . These properties are essential for understanding the behavior of azetidine derivatives in various environments and can guide their application in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Antikörper-Wirkstoff-Konjugate (ADCs)
1-Boc-Azetidin-3-yl-methanol: wird als nicht spaltbarer Linker bei der Synthese von ADCs verwendet . ADCs sind gezielte Krebstherapien, die zytotoxische Medikamente über Antikörper an Krebszellen liefern. Die Stabilität des Linkers ist entscheidend für die therapeutische Wirksamkeit und Sicherheit von ADCs. Die Verwendung dieser Verbindung stellt sicher, dass das zytotoxische Medikament bis zum Erreichen der Zielzellen an den Antikörper gebunden bleibt.
Proteolyse-Targeting-Chimären (PROTACs)
Diese Verbindung dient auch als PROTAC-Linker auf Alkylkettenbasis . PROTACs sind ein neuartiger therapeutischer Ansatz, der krankheitsverursachende Proteine zur Degradation zielt. Der Linker verbindet den Liganden für eine E3-Ubiquitin-Ligase mit dem Liganden für das Zielprotein und erleichtert die Ubiquitinierung des Proteins und anschließende Degradation durch das Proteasom.
Wirkmechanismus
Target of Action
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, also known as 1-Boc-Azetidine-3-yl-methanol, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link with.
Mode of Action
As a non-cleavable linker, 1-Boc-Azetidine-3-yl-methanol forms a stable bond with the antibody or protein in an ADC or PROTAC . This allows the drug component of the ADC or the protein degrader component of the PROTAC to be delivered directly to the target cells or proteins.
Biochemical Pathways
The biochemical pathways affected by 1-Boc-Azetidine-3-yl-methanol depend on the specific ADC or PROTAC it is part of. In general, ADCs deliver cytotoxic drugs to cancer cells, triggering cell death pathways . PROTACs, on the other hand, induce the degradation of specific proteins, disrupting the pathways they are involved in .
Result of Action
The result of the action of 1-Boc-Azetidine-3-yl-methanol is the delivery of a drug or protein degrader to a specific target. In the case of ADCs, this can result in the selective killing of cancer cells . For PROTACs, the result can be the selective degradation of a specific protein .
Eigenschaften
IUPAC Name |
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h7,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDRJKAEYHOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442038 | |
| Record name | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142253-56-3 | |
| Record name | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-azetidine-3-yl methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


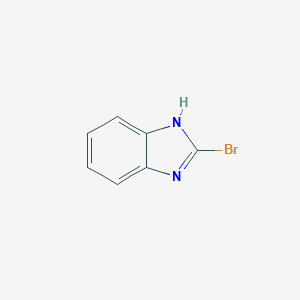

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
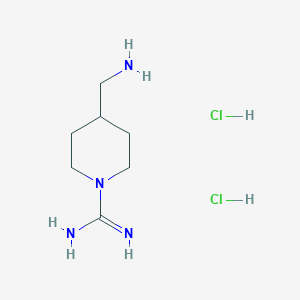
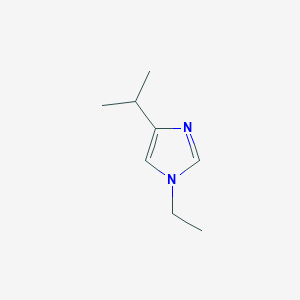

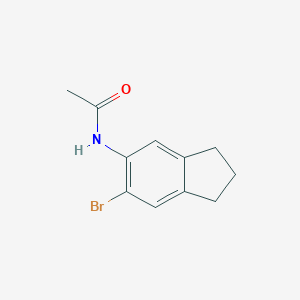


![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

